molecular formula C5H5NO2S2 B2547053 2-(Thiazol-2-ylthio)acetic acid CAS No. 5685-16-5

2-(Thiazol-2-ylthio)acetic acid

Cat. No. B2547053
CAS RN: 5685-16-5
M. Wt: 175.22
InChI Key: YLPVEUBTBBTBIT-UHFFFAOYSA-N
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Description

“2-(Thiazol-2-ylthio)acetic acid” is a chemical compound with the molecular formula C5H5NO2S2. It has a molecular weight of 175.229 Da . The compound is part of the thiazole family, which are important heterocycles in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest for many researchers. Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring, which consists of sulfur and nitrogen. The presence of sulfur enhances their pharmacological properties . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

Thiazole motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 423.4°C at 760 mmHg and a melting point of 159°C . The compound is solid in physical form .

Scientific Research Applications

Antimycobacterial Activity

Compounds derived from 2-(Thiazol-2-ylthio)acetic acid, such as [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives, have been synthesized and tested for their in vitro antimycobacterial activity. Some of these compounds exhibited significant activity against strains of Mycobacterium tuberculosis, including H(37)Rv and clinical isolates, highlighting their potential in combating tuberculosis (Mamolo et al., 2003; Mamolo et al., 2001) Mamolo et al., 2003; Mamolo et al., 2001.

Theoretical Chemical Studies

Theoretical considerations regarding the thione-thiol tautomerism of similar compounds, such as 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, have been explored through experimental and theoretical methods. These studies provide insights into the acidity constants and stability of tautomeric forms, contributing to a deeper understanding of their chemical behavior in aqueous solutions (Pop et al., 2015) Pop et al., 2015.

Photovoltaic Performance

Novel coumarin sensitizers incorporating 2-(Thiophen-2-yl)thiazole as a π-bridge have been developed for dye-sensitized solar cells. These sensitizers exhibit improved light-harvesting capabilities and superior photovoltaic performance compared to similar compounds with a phenylthiophene bridge, demonstrating the potential of 2-(Thiophen-2-yl)thiazole derivatives in solar energy conversion (Han et al., 2015) Han et al., 2015.

Antibacterial Activity

Research into the antibacterial properties of derivatives of this compound has yielded compounds with promising activity against various bacterial strains. For example, some newly synthesized derivatives have demonstrated weak to moderate antibacterial activity, especially against Gram-negative bacteria, and antifungal effects. These findings suggest the potential of these compounds in developing new antimicrobial agents (Alhameed et al., 2019) Alhameed et al., 2019.

Safety and Hazards

The safety information for “2-(Thiazol-2-ylthio)acetic acid” includes hazard statements H302-H319-H411-H372 and precautionary statements P273-P305+P351+P338 . It’s important to handle this compound with care and follow all safety guidelines.

Future Directions

Thiazole derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

2-(1,3-thiazol-2-ylsulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S2/c7-4(8)3-10-5-6-1-2-9-5/h1-2H,3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPVEUBTBBTBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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